Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate typically involves the esterification of decanedioic acid (sebacic acid) with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the piperidine ring is modified to introduce different functional groups.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate involves the formation of nitroxyl radicals upon exposure to UV light. These radicals act as scavengers for free radicals generated during the photodegradation of polymers, thereby preventing the breakdown of the polymer chains. The compound also interacts with phenolic antioxidants in polymers, enhancing their stabilizing effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: A closely related compound with similar stabilizing properties.
Chimassorb 119: Another hindered amine light stabilizer used in polymer stabilization.
Decanedihydrazide: Used as a cross-linking agent in polymer chemistry.
Uniqueness
Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate is unique due to its high efficiency in stabilizing polymers against UV degradation. Its ability to form stable nitroxyl radicals and interact synergistically with other antioxidants makes it a preferred choice in various industrial applications .
Properties
CAS No. |
54262-95-2 |
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Molecular Formula |
C32H60N2O4 |
Molecular Weight |
536.8 g/mol |
IUPAC Name |
bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate |
InChI |
InChI=1S/C32H60N2O4/c1-29(2)19-15-20-30(3,4)33(29)23-25-37-27(35)17-13-11-9-10-12-14-18-28(36)38-26-24-34-31(5,6)21-16-22-32(34,7)8/h9-26H2,1-8H3 |
InChI Key |
LLTVTSDKVNWEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1CCOC(=O)CCCCCCCCC(=O)OCCN2C(CCCC2(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
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